An In-depth Technical Guide to the Properties and Applications of Tamra-peg2-N3
An In-depth Technical Guide to the Properties and Applications of Tamra-peg2-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Tamra-peg2-N3, a fluorescent probe widely used in bioconjugation and molecular biology. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) moiety makes this tetramethylrhodamine (B1193902) (TAMRA) derivative a versatile tool for labeling and detecting biomolecules through "click chemistry."
Core Properties of Tamra-peg2-N3
Tamra-peg2-N3 is a fluorescent dye characterized by its bright orange-red fluorescence and its ability to participate in highly specific chemical ligation reactions. The TAMRA core provides the fluorescence, the PEG linker enhances aqueous solubility and reduces steric hindrance, and the terminal azide group enables covalent attachment to alkyne-modified biomolecules.
Physicochemical and Spectral Properties
A summary of the key quantitative data for Tamra-peg2-N3 and its core fluorophore is presented below. It is important to note that spectral properties can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.
| Property | Value | Source/Note |
| Molecular Formula | C₃₁H₃₄N₆O₆ | [1] |
| C₃₂H₃₈N₆O₆ | [2] | |
| Molecular Weight | 586.65 g/mol | [1][3] |
| 602.7 g/mol | [2] | |
| Purity | > 95% | [1][3] |
| Appearance | Solid or powder | [2] |
| Solubility | Highly soluble in water, DMSO, DMF | [2] |
| Storage Conditions | Dry, cool, and dark place; -5°C recommended | [3][4] |
| Excitation Maximum (λex) | ~553 nm | For TAMRA-PEG3-Azide[4] |
| ~541 - 565 nm | For parent TAMRA dye[5] | |
| Emission Maximum (λem) | ~575 nm | For TAMRA-PEG3-Azide[4] |
| ~565 - 583 nm | For parent TAMRA dye[5] | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | For parent TAMRA dye[5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | For parent TAMRA dye[5] |
Note: Discrepancies in molecular formula and weight are likely due to different salt forms or calculation methods by various suppliers.
Chemical Reactivity and Bioconjugation
The azide group of Tamra-peg2-N3 is the key to its utility in bioconjugation, primarily through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[2] This allows for the specific and efficient labeling of proteins, nucleic acids, and other biomolecules that have been functionalized with an alkyne group.
Two main pathways are utilized for this conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that employs a copper(I) catalyst to form a stable triazole linkage between the azide on Tamra-peg2-N3 and a terminal alkyne on the target molecule.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[6] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target molecule, which reacts spontaneously with the azide.[6]
Below are diagrams illustrating these fundamental reaction pathways.
Experimental Protocols
The following are representative protocols for the synthesis of an azide-PEGylated dye and its subsequent use in protein labeling via CuAAC. These should be considered as starting points and may require optimization for specific applications.
Representative Synthesis of an Azide-PEG-TAMRA Derivative
This two-step protocol is based on general methods for the synthesis of azide-terminated PEG derivatives.[7]
Step 1: Mesylation of TAMRA-PEG-OH
-
Materials: TAMRA-PEG-OH, anhydrous dichloromethane (B109758) (DCM), triethylamine (B128534) (Et₃N), methanesulfonyl chloride (MsCl).
-
Procedure:
-
Dissolve TAMRA-PEG-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.3 equivalents) dropwise.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the mesylated intermediate.
-
Step 2: Azidation of TAMRA-PEG-OMs
-
Materials: TAMRA-PEG-OMs, dimethylformamide (DMF), sodium azide (NaN₃).
-
Procedure:
-
Dissolve the dried TAMRA-PEG-OMs (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, Tamra-peg2-N3, by column chromatography.
-
Protocol for Protein Labeling via CuAAC
This protocol is adapted from general procedures for labeling alkyne-modified proteins with azide-functionalized fluorescent dyes.
Materials and Reagents:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.8. Avoid buffers containing primary amines like Tris.
-
Tamra-peg2-N3 stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation of Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly.
-
Reaction Setup:
-
In a separate microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to the desired final volume and concentration.
-
Add the Tamra-peg2-N3 stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.
-
Add the catalyst premix to the reaction mixture. A final concentration of 0.1-0.5 mM CuSO₄ is typically effective.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5-10 mM. This reduces Cu(II) to the active Cu(I) catalyst.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal reaction time may vary depending on the protein and concentrations of reactants.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Alternatively, purify the labeled protein by dialysis against the storage buffer.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the excitation maximum of TAMRA (~553 nm).
-
The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.
-
Further analysis by SDS-PAGE with in-gel fluorescence scanning can visualize the labeled protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
